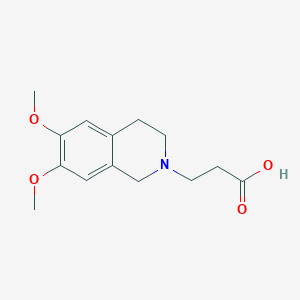

3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

Description

3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a tetrahydroisoquinoline derivative characterized by a propanoic acid substituent at the 2-position of the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold. Its molecular formula is C₁₄H₁₉NO₄ (molecular weight: 265.31 g/mol). The compound has been primarily studied as a synthetic intermediate or impurity in pharmaceutical contexts. For example, it is structurally related to Atracurium Impurity 40 (CAS: 110817-19-1), which features an additional 3,4-dimethoxybenzyl group on the nitrogen atom . The compound’s carboxylic acid group distinguishes it from ester or amide derivatives, influencing solubility and reactivity.

Properties

IUPAC Name |

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSFXIIDLAELJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another method utilizes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative through cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The propanoic acid group participates in classical acid-mediated transformations:

Isoquinoline Core Reactivity

The dihydroisoquinoline ring undergoes electrophilic substitutions due to electron-donating methoxy groups:

Electrophilic Aromatic Substitution (EAS)

-

Nitration :

Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position (para to methoxy) . -

Sulfonation :

Concentrated H₂SO₄ at 80°C yields sulfonated derivatives, though steric hindrance from the dihydro ring reduces regioselectivity .

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

Nucleophilic Substitution at Nitrogen

The secondary amine in the dihydroisoquinoline ring reacts with electrophiles:

-

Alkylation :

Treatment with alkyl halides (e.g., benzyl chloride) in DMF yields N-alkylated derivatives, enhancing receptor-binding affinity . -

Acylation :

Acetyl chloride or anhydrides form amides, critical for probing structure-activity relationships .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline ring to a fully saturated tetrahydroisoquinoline, altering conformational flexibility and biological activity .

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective effects. The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar isoquinoline derivatives could effectively inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .

Anticancer Activity

Preliminary investigations have shown that 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in cancer cells while sparing normal cells.

Data Table: Cytotoxicity Assay Results

Drug Development

The compound serves as a scaffold for synthesizing novel pharmacological agents. Its structure allows for modifications that can enhance bioactivity or alter pharmacokinetic properties.

Example : Researchers have synthesized analogs of this compound that improved binding affinity to specific biological targets, making it a promising candidate for further drug development .

Material Science

In material science, the compound's unique chemical structure is explored for developing organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in various biological processes. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Isoquinoline Core

The target compound’s structural analogs differ in substituents at the 1- and 2-positions of the isoquinoline ring, leading to variations in biological activity, physicochemical properties, and applications:

Key Observations :

- Carboxylic Acid vs. Ester/Amide : The target compound’s free carboxylic acid group enhances hydrophilicity compared to esters (e.g., 6d ) or amides (e.g., 5a ), which may improve aqueous solubility but reduce membrane permeability .

- Biological Activity : Acetamide derivatives (e.g., 5a ) exhibit specific enzyme inhibition (HIV-1 RT IC₅₀: ~2.5 μM), whereas the target compound’s activity remains underexplored .

Spectral and Physicochemical Properties

Comparative spectral data from analogs highlight structural differences:

- NMR Shifts : In 6a-f , allyl or phenyl substituents at the 1-position cause upfield/downfield shifts in ¹H and ¹³C NMR spectra. For example, the N-allyl group in 6a results in a distinct δ 5.8–5.2 ppm (¹H) for allylic protons .

- IR Spectroscopy : Carboxylic acid derivatives (target compound) show strong O-H stretches (~2500–3300 cm⁻¹) absent in esters or amides .

- HRMS : Molecular ion peaks for the target compound (m/z 265.131) differ significantly from Atracurium Impurity 40 (m/z 415.48) due to the benzyl group .

Biological Activity

The compound 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a derivative of dihydroisoquinoline and has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H17N1O4

- Molecular Weight : 263.29 g/mol

- CAS Number : 93808-11-8

The unique structure of this compound includes methoxy groups that enhance its lipophilicity and facilitate its ability to cross the blood-brain barrier (BBB), which is crucial for targeting central nervous system disorders.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit significant neuroprotective effects. A study evaluated a series of hybrid compounds derived from dihydroisoquinoline and reported that one such compound demonstrated potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in AD pathology. Specifically, the compound showed an IC50 of 0.28 µM for AChE and 0.34 µM for human AChE, indicating strong inhibitory activity against these targets .

Blood-Brain Barrier Penetration

The ability to penetrate the BBB is a critical factor for any therapeutic agent targeting neurological conditions. The aforementioned study confirmed that the promising candidate could effectively cross the BBB without exhibiting cytotoxicity at concentrations below 12.5 µM in neuronal cell lines . This characteristic enhances its potential as a treatment for neurodegenerative diseases.

Cytotoxicity and Safety Profile

In vivo studies demonstrated that the compound exhibited no acute toxicity in mouse models at doses up to 2500 mg/kg when administered orally . This safety profile is essential for further development as a therapeutic agent.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound acts as a dual inhibitor of AChE and MAO-B, which are critical in the breakdown of neurotransmitters involved in cognitive function.

- Antioxidant Activity : Similar compounds have shown antioxidant properties that may protect neuronal cells from oxidative stress, a significant factor in neurodegeneration .

Comparative Analysis with Similar Compounds

| Compound Name | AChE Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) | BBB Penetration | Cytotoxicity |

|---|---|---|---|---|

| 3e | 0.28 | 2.81 | Yes | Low |

| Compound X | 0.45 | 3.00 | Yes | Moderate |

| Compound Y | 0.15 | 1.50 | No | High |

This table illustrates how various compounds compare in terms of their biological activities relevant to neuroprotection.

Case Studies and Research Findings

- Alzheimer's Disease Model : In a specific study focused on AD models, compounds similar to this compound were tested for their ability to improve cognitive function in mice. Results indicated enhanced memory performance correlated with reduced AChE activity .

- In Vitro Studies : Various in vitro assays demonstrated that the compound exhibits significant protective effects against neuronal cell death induced by toxic agents. These findings support its potential application in preventing neurodegeneration .

Q & A

Q. What are the optimal synthetic routes for 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, and how can yield and purity be improved?

The synthesis typically involves coupling reactions between 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and activated propanoic acid derivatives. For example, ethyl 3-iodobenzoate can react with the tetrahydroisoquinoline precursor under reflux in ethanol, yielding the target compound at 60% efficiency after purification via column chromatography . Key reagents include lithium hydroxide in tetrahydrofuran (THF) for deprotonation and electrophilic substitution . Purity is enhanced by recrystallization in ethanol or DMF, with final characterization via H NMR (e.g., δ 7.66–7.10 ppm for aromatic protons) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the isoquinoline core and propanoic acid linkage, with distinct signals for methoxy groups (δ ~3.8 ppm) and the dihydroisoquinoline backbone . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO with m/z 263.12 [M+H]). Purity is assessed via reversed-phase HPLC using a C18 column and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The compound exhibits moderate solubility in PBS (pH 7.2, ~1 mg/mL) and organic solvents like DMSO (1 mg/mL) . Stability tests in aqueous buffers show degradation <5% over 24 hours at 25°C, but prolonged storage in DMSO should be avoided due to oxidation risks. Lyophilization is recommended for long-term stability .

Q. How does the 6,7-dimethoxy substitution on the isoquinoline ring influence physicochemical properties?

The methoxy groups enhance lipophilicity (predicted logP ~2.5), improving membrane permeability, while the dihydroisoquinoline scaffold provides rigidity for receptor binding . Computational modeling (e.g., ChemOffice) confirms that methoxy substituents reduce rotational freedom, stabilizing interactions with hydrophobic pockets in target proteins .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance σ2 receptor affinity?

SAR studies show that elongation of the carbon linker between the isoquinoline and propanoic acid groups improves σ2 binding (e.g., ethyl vs. methyl spacers increase affinity by ~3-fold) . Substituents like halogens (e.g., bromine at the benzoate position) further enhance selectivity, as seen in analogs with IC values <100 nM .

Q. How do conflicting data on its osteoclast-inhibitory vs. erythrocyte-protective effects inform dose optimization?

At 0.1 mg/mL, the compound reduces osteoclast activity by 40% but requires 500 nM to protect erythrocytes from cadmium-induced oxidative stress . This discrepancy suggests tissue-specific bioavailability, necessitating pharmacokinetic studies in rodent models to establish compartmentalized dosing regimens .

Q. What in silico strategies are effective for predicting its metabolic pathways and drug-drug interactions?

Molecular docking with CYP450 isoforms (e.g., CYP3A4) predicts low inhibitory potential, aligning with experimental data showing no significant CYP inhibition . ADMET predictors (e.g., SwissADME) highlight glucuronidation as the primary metabolic pathway, with negligible blood-brain barrier penetration (logBB < -1) .

Q. How does its role as a pharmaceutical impurity (e.g., in atracurium besilate) impact analytical method development?

As a degradation product of atracurium, the compound requires quantification via UPLC-MS/MS with a detection limit of 0.01% w/w. Method validation includes spike-recovery experiments in plasma (95–105% accuracy) and stability-indicating assays under forced degradation (acid/heat) .

Q. What contradictions arise when studying its σ2 receptor-mediated effects in knockout vs. wild-type models?

In TMEM97 (σ2 receptor) knockout cells, the compound fails to inhibit ferroptosis, unlike in wild-type models, confirming receptor dependency. However, off-target effects on σ1 receptors (e.g., 10% residual activity) suggest the need for dual-receptor knockdown studies .

Q. How can its fluorescence properties be leveraged for real-time tracking in cellular uptake assays?

While not inherently fluorescent, derivatives with acridine tags (e.g., GF120918 analog) exhibit λ 350 nm/λ 450 nm, enabling confocal microscopy visualization in P-glycoprotein inhibition assays . Quantification via flow cytometry shows >80% cellular internalization within 30 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.